- Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory DiseasesACS Medicinal Chemistry Letters, 2011, 2(5), 402-406,
Cas no 89368-12-7 (1-(4-bromo-2-methoxyphenyl)ethan-1-one)

89368-12-7 structure
商品名:1-(4-bromo-2-methoxyphenyl)ethan-1-one
1-(4-bromo-2-methoxyphenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-Bromo-2-methoxyphenyl)ethanone
- 1-?(4-?bromo-?2-?methoxyphenyl)?Ethanone
- Ethanone, 1-(4-bromo-2-methoxyphenyl)-
- 4'-bromo-2'-methoxyacetophenone
- 1-(4-Bromo-2-methoxy-phenyl)-ethanone
- 1-(4-bromo-2-methoxyphenyl)ethan-1-one
- 4-bromo-2-methoxyacetophenone
- 2'-Methoxy-4'-bromoacetophenone
- KYZHKXMHJFOQPM-UHFFFAOYSA-N
- 4770AC
- NE60188
- SY032008
- 1-(4-Bromo-2-methoxyphenyl)-1-ethanone
- AK104826
- 1-[4
- 1-(4-Bromo-2-methoxyphenyl)ethanone (ACI)
- MFCD11848490
- DA-31739
- 89368-12-7
- CL9346
- SCHEMBL1824265
- AKOS016007971
- CS-W019337
- DTXSID30459103
- EN300-160131
- 1-[4-bromo-2-(methyloxy)phenyl]ethanone
- AS-46304
- 4 inverted exclamation mark -Bromo-2 inverted exclamation mark -methoxyacetophenone
-
- MDL: MFCD11848490
- インチ: 1S/C9H9BrO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3
- InChIKey: KYZHKXMHJFOQPM-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C(OC)=CC(Br)=CC=1
計算された属性
- せいみつぶんしりょう: 227.97900
- どういたいしつりょう: 227.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 292.8±25.0 °C at 760 mmHg
- フラッシュポイント: 130.9±23.2 °C
- PSA: 26.30000
- LogP: 2.66030
- じょうきあつ: 0.0±0.6 mmHg at 25°C
1-(4-bromo-2-methoxyphenyl)ethan-1-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:3261
- セキュリティの説明: H303+H313+H333
- 包装グループ:Ⅲ
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 危険レベル:8
1-(4-bromo-2-methoxyphenyl)ethan-1-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
1-(4-bromo-2-methoxyphenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59090-25g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 98% | 25g |
¥3202.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59090-250mg |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 98% | 250mg |
¥154.0 | 2022-04-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1554-1G |
1-(4-bromo-2-methoxyphenyl)ethan-1-one |
89368-12-7 | 95% | 1g |
¥ 310.00 | 2023-04-13 | |
eNovation Chemicals LLC | D458061-1g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 97% | 1g |
$130 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS994-200mg |
1-(4-bromo-2-methoxyphenyl)ethan-1-one |
89368-12-7 | 98% | 200mg |
112.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59090-1g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 98% | 1g |
¥298.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59090-100mg |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 98% | 100mg |
¥87.0 | 2022-04-28 | |
TRC | B696815-100mg |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
Chemenu | CM244116-5g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 95+% | 5g |
$252 | 2021-06-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1554-10G |
1-(4-bromo-2-methoxyphenyl)ethan-1-one |
89368-12-7 | 95% | 10g |
¥ 1,557.00 | 2023-04-13 |
1-(4-bromo-2-methoxyphenyl)ethan-1-one 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Aluminum chloride ; 2 h, 160 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, 50 °C
1.3 50 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, 50 °C
1.3 50 °C
リファレンス
- Design, synthesis and biological evaluation of biphenyl urea derivatives as novel VEGFR-2 inhibitorsMedChemComm, 2013, 4(11), 1434-1438,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Hydrochloric acid Solvents: Acetone , Water
リファレンス
- Hydrochloric acid catalysis of N-bromosuccinimide (NBS) mediated nuclear aromatic brominations in acetoneSynthetic Communications, 2000, 30(12), 2091-2098,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt
リファレンス
- Discovery of potent macrocyclic HCV NS5A inhibitorsBioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3793-3799,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, 50 °C
1.2 50 °C
1.2 50 °C
リファレンス
- Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: Design, synthesis and biological evaluationBioorganic & Medicinal Chemistry, 2014, 22(1), 277-284,
1-(4-bromo-2-methoxyphenyl)ethan-1-one Raw materials
1-(4-bromo-2-methoxyphenyl)ethan-1-one Preparation Products
1-(4-bromo-2-methoxyphenyl)ethan-1-one 関連文献
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
89368-12-7 (1-(4-bromo-2-methoxyphenyl)ethan-1-one) 関連製品
- 2229084-06-2(4-1-(aminomethyl)-2,2-difluorocyclopropylbenzene-1,3-diol)
- 1379408-35-1(3,6-Difluoro-2-methylcinnamic acid)
- 1595557-22-4(1-(2-methyl-1,3-thiazol-4-yl)pentane-1,3-dione)
- 2649059-24-3(2-(2-isocyanatopropan-2-yl)-5-(trifluoromethyl)pyridine)
- 2171835-42-8(5-(azidomethyl)-6-oxaspiro3.4octane)
- 2085689-89-8(Benzoic acid, 4-methoxy-, (3S)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl ester)
- 304656-34-6(Perchloric acid,mercury(2+) salt, monohydrate (9CI))
- 1806800-15-6(5-(Difluoromethyl)-2,4-dimethoxypyridine-3-acetonitrile)
- 1396686-35-3(1-(2,4-dimethylbenzenesulfonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine)
- 891110-32-0(N-(4-methylphenyl)-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:89368-12-7)1-(4-bromo-2-methoxyphenyl)ethan-1-one

清らかである:99%/99%
はかる:25g/100g
価格 ($):212.0/698.0